molecular formula C15H15FN2O3 B2872616 N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide CAS No. 1394756-77-4

N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide

Katalognummer B2872616
CAS-Nummer: 1394756-77-4
Molekulargewicht: 290.294
InChI-Schlüssel: ANECSXFQOVGAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA.

Wirkmechanismus

N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its selectivity for GABA transaminase, which minimizes off-target effects. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, one of the limitations of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide. One area of interest is the potential therapeutic applications of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in other neurological disorders, such as Parkinson's disease and schizophrenia. In addition, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.
Conclusion:
In conclusion, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has several advantages, including its selectivity for GABA transaminase and good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings, and the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.

Synthesemethoden

The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl cyanoacetate followed by cyclization with cyclopropylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to yield N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide as a white solid. The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been optimized for large-scale production and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Preclinical studies have shown that N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases GABA levels in the brain, leading to a decrease in seizure activity and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-21-13-4-2-10(8-11(13)16)12(19)3-5-14(20)18-15(9-17)6-7-15/h2,4,8H,3,5-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECSXFQOVGAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2(CC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.